molecular formula C17H21NO3 B11843618 3-(2-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione CAS No. 52764-95-1

3-(2-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione

Katalognummer: B11843618
CAS-Nummer: 52764-95-1
Molekulargewicht: 287.35 g/mol
InChI-Schlüssel: KNXNPLYHIGKLBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Methoxyphenyl)-3-azaspiro[55]undecane-2,4-dione is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a bicyclic system and an azaspiro ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione typically involves the formation of the spirocyclic core followed by the introduction of the methoxyphenyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. The methoxyphenyl group can then be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or modify substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

3-(2-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-(2-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Oxaspiro[5.5]undecane-2,4-dione
  • 3,9-Disubstituted-spiro[5.5]undecane derivatives
  • 1,3-Dioxane-1,3-dithiane spiranes

Uniqueness

3-(2-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione is unique due to the presence of the methoxyphenyl group, which imparts specific chemical and biological properties. This distinguishes it from other spirocyclic compounds and makes it a valuable target for research and development.

Eigenschaften

CAS-Nummer

52764-95-1

Molekularformel

C17H21NO3

Molekulargewicht

287.35 g/mol

IUPAC-Name

3-(2-methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C17H21NO3/c1-21-14-8-4-3-7-13(14)18-15(19)11-17(12-16(18)20)9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-12H2,1H3

InChI-Schlüssel

KNXNPLYHIGKLBK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1N2C(=O)CC3(CCCCC3)CC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.